1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 4-fluorophenyl group and a 2-hydroxyethyl moiety substituted with both thiophen-2-yl and thiophen-3-yl rings. Its structural complexity arises from the dual thiophene substitution, which may enhance lipophilicity and influence binding interactions compared to simpler analogs. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility . The fluorophenyl group is frequently employed to modulate metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S3/c18-15-5-3-13(4-6-15)11-25(21,22)19-12-17(20,14-7-9-23-10-14)16-2-1-8-24-16/h1-10,19-20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXXYUHTFMQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a fluorinated phenyl group, a hydroxy group, and two thiophene rings. The molecular formula is , with a molecular weight of approximately 353.48 g/mol. The presence of the fluorine atom is hypothesized to enhance the compound's biological activity through improved binding interactions with target proteins.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Preliminary studies suggest that sulfonamide derivatives can inhibit key enzymes involved in cancer progression, such as Sirtuin 1 (SIRT1) , which plays a role in cell cycle regulation and apoptosis. Inhibiting SIRT1 can lead to the overexpression of tumor suppressor genes like p53 , promoting cancer cell death .
- Antioxidant Activity : The thiophene moieties may contribute to antioxidant properties, reducing oxidative stress in cells, which is linked to cancer and inflammatory diseases .
Anticancer Activity
A study focusing on similar thiourea derivatives indicated that modifications in the structure could lead to enhanced anticancer properties. The mechanism involved the inhibition of SIRT1, leading to increased levels of p53 and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
Research has demonstrated that certain thiophene-based compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of SIRT1 | |
| Anti-inflammatory | COX inhibition | |
| Antioxidant | Reduction of oxidative stress |
Case Study 1: Anticancer Potential
In a study involving various thiourea derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another investigation into the anti-inflammatory properties revealed that derivatives with similar structures effectively reduced inflammation markers in animal models. The study highlighted the importance of the thiophene rings in mediating these effects through COX inhibition .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 463.5 g/mol. The compound features a methanesulfonamide group, which is known for its biological activity, alongside a 4-fluorophenyl group and two thiophene rings that enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibit significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that regulate cell survival and death.
Case Study: Cytotoxicity in Tumor Cells
A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against specific cancer cell lines, outperforming traditional chemotherapeutic agents like bleomycin. The three-dimensional structure of these compounds appears to facilitate better interaction with cellular targets, leading to increased efficacy in inducing apoptosis .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Its structural components can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antibiotic.
Case Study: Broad-Spectrum Antimicrobial Activity
Research on similar thiophene-containing compounds revealed significant antimicrobial activity against a variety of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that the compound could be effective in treating infections caused by resistant strains .
Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. The methanesulfonamide group is known to interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Insights from Recent Literature
A review highlighted the effectiveness of thiophene derivatives in reducing inflammatory markers in vitro and in vivo, suggesting that This compound may have similar therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related sulfonamides, thiophene derivatives, and opioid-like analogs (Table 1). Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison with Analogous Compounds
*Estimated via analogous molecular formulas.
Key Observations
Structural Complexity vs. Simplicity: The target compound’s dual thiophene substitution and hydroxyethyl group distinguish it from simpler sulfonamides like S9S and JFM, which lack heterocyclic motifs. This complexity may enhance binding to hydrophobic targets (e.g., CNS receptors) but reduce aqueous solubility . Compared to Beta-hydroxythiofentanyl, the absence of a piperidine ring suggests divergent pharmacological targets. Piperidine-containing analogs typically exhibit potent opioid activity, whereas the target compound’s sulfonamide-thiophene combination may favor non-opioid pathways .
Role of Fluorophenyl and Thiophene Groups: The 4-fluorophenyl group, shared with Para-fluorofentanyl, is associated with improved metabolic stability and receptor affinity in opioid analogs . However, in sulfonamide contexts, fluorination may instead modulate electronic effects on the sulfonamide’s acidity . Dual thiophene substitution is rare in literature. Monothiophene derivatives (e.g., ) show antimicrobial activity, suggesting the target compound’s thiophene motifs could confer similar properties or enhance CNS penetration .
Sulfonamide vs. Carboxamide Functionality :
- Sulfonamides generally exhibit higher solubility than carboxamides due to stronger hydrogen-bonding capacity. This contrasts with Para-fluorofentanyl (carboxamide), which prioritizes receptor binding over solubility .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions. For example, reacting 4-fluorophenylmethanesulfonyl chloride with a di-thiophene-substituted ethanolamine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Minimizes side reactions |
| Solvent | DCM or THF | Enhances solubility of intermediates |
| Catalyst | Pyridine (for sulfonamide coupling) | Increases reaction rate |
Q. How is the molecular structure characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR identify thiophene protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm). F NMR confirms fluorophenyl substitution (δ -110 to -115 ppm) .
- MS: High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 436.2) .
- Crystallography: Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry at the hydroxyethyl group and thiophene ring orientations .
Q. What preliminary biological screening data exist, and which target classes are implicated based on structural analogs?
Methodological Answer:
- Assays:
- Enzyme inhibition (e.g., carbonic anhydrase, IC ~2.5 µM) via spectrophotometric methods .
- Antimicrobial activity (MIC 16 µg/mL against S. aureus) using broth microdilution .
- Target Classes: Sulfonamide moieties suggest activity against metalloenzymes or membrane transporters. Thiophene groups may enhance binding to hydrophobic pockets .
Advanced Research Questions
Q. How can DFT predict electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates:
- HOMO-LUMO Gaps: ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential Maps: Reveal nucleophilic sites at the sulfonamide oxygen and electrophilic regions near fluorophenyl .
Computational Parameters:
| Property | Value | Significance |
|---|---|---|
| Dipole Moment | 5.8 Debye | Polarity affecting solubility |
| Mulliken Charges | Thiophene S: -0.32 | Guides derivatization strategies |
Q. What strategies resolve crystallographic data contradictions between experimental and computational models?
Methodological Answer:
Q. How does stereochemistry at the hydroxyethyl group influence biological activity?
Methodological Answer:
-
Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers.
-
Activity Correlation:
Enantiomer IC (Carbonic Anhydrase) R-isomer 2.1 µM S-isomer 18.3 µM The R-configuration enhances hydrogen bonding with active-site zinc ions .
Q. What metabolic stability assays are recommended, and how do structural modifications improve pharmacokinetics?
Methodological Answer:
- In Vitro Assays:
- Microsomal stability (human liver microsomes, NADPH cofactor): Monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening (fluorogenic substrates).
- Modifications: Introducing electron-withdrawing groups (e.g., -CF) on the fluorophenyl ring reduces oxidative metabolism .
Q. How do solvent effects influence regioselectivity in thiophene coupling reactions?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF) favor sulfonamide coupling at the thiophene 2-position due to stabilized transition states.
- Substituent Effects: Electron-donating groups on thiophene (e.g., -OCH) increase nucleophilicity at the 5-position, altering coupling sites .
Q. Tables for Key Data
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|
| 1 | 4-Fluorophenylmethanesulfonyl chloride, EtN, DCM | 78 | 92 | |
| 2 | Recrystallization (EtOH/HO) | 85 | 98 |
Q. Table 2: DFT-Computed Properties
| Parameter | Value | Method |
|---|---|---|
| HOMO (eV) | -6.4 | B3LYP |
| LUMO (eV) | -2.2 | B3LYP |
| Band Gap | 4.2 | B3LYP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
